molecular formula C11H19NO2 B8723077 Methyl 3-(cyclohexylamino)but-2-enoate CAS No. 920312-35-2

Methyl 3-(cyclohexylamino)but-2-enoate

Cat. No.: B8723077
CAS No.: 920312-35-2
M. Wt: 197.27 g/mol
InChI Key: CSMATKAEQPOPAQ-UHFFFAOYSA-N
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Description

Methyl 3-(cyclohexylamino)but-2-enoate is an α,β-unsaturated ester characterized by a cyclohexylamino substituent at the β-position. Its structure combines a conjugated enoate system with a secondary amine group, making it a versatile intermediate in organic synthesis, particularly for cytotoxic quinone-amino acid conjugates . The compound’s reactivity is influenced by the electron-withdrawing ester group and the nucleophilic cyclohexylamino moiety, enabling participation in Michael additions and cyclization reactions.

Properties

CAS No.

920312-35-2

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

methyl 3-(cyclohexylamino)but-2-enoate

InChI

InChI=1S/C11H19NO2/c1-9(8-11(13)14-2)12-10-6-4-3-5-7-10/h8,10,12H,3-7H2,1-2H3

InChI Key

CSMATKAEQPOPAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC)NC1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Amino Substituents

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituent (R-group) Melting Point (°C) Key Applications/Properties Reference
Methyl 3-(cyclohexylamino)but-2-enoate Cyclohexylamino Not reported Cytotoxic conjugate precursor
Methyl 3-(methylamino)but-2-enoate Methylamino Not reported Intermediate for bioactive molecules
Ethyl 3-(dimethylamino)acrylate Dimethylamino (ethyl ester) Not reported Ligand in coordination chemistry
Mevinphos (Methyl 3-[(dimethoxyphosphinyl)oxy]-2-butenoate) Phosphoryloxy (organophosphate) Not reported Acaricide/insecticide

Key Observations :

  • Phosphorylated Analogues: Mevinphos demonstrates how replacing the amino group with a phosphoryloxy moiety shifts functionality from pharmaceutical intermediates to pesticidal activity.

Enoate Esters with Aromatic and Heterocyclic Modifications

Compounds such as Methyl (S,Z)-3-[(3-(1H-indol-3-yl)-1-methoxy-1-oxopropan-2-yl)amino]but-2-enoate (4g) and Methyl 2-benzoylamino-3-[(3-hydroxyphenyl)amino]but-2-enoate (3b) feature aromatic or heterocyclic substituents. These modifications:

  • Alter solubility: Indole-containing derivatives (e.g., 4g) exhibit lower solubility in polar solvents compared to cyclohexylamino analogues due to hydrophobic interactions .

Substituent Effects on Spectroscopic Properties

Table 2: Spectroscopic Comparison of Selected Compounds
Compound (Reference) IR (C=O stretch, cm⁻¹) $^1$H-NMR (δ, ppm) Key Signals HRMS (M$^+$)
This compound (hypothetical) ~1700 (ester C=O) δ 1.2–1.8 (cyclohexyl), δ 5.8 (enolic H) Not reported
Methyl (Z)-[3-(3-benzoyl...]but-2-enoate (8) 1735, 1670 δ 7.5–8.1 (aromatic H), δ 6.3 (enolic H) Calcd: 432.21; Found: 432.22
Methyl 3-(methylamino)but-2-enoate ~1700 δ 2.8 (N–CH$_3$), δ 5.7 (enolic H) Not reported

Key Insights :

  • The enoate C=O stretch (~1700 cm⁻¹) is consistent across analogues, while additional carbonyls (e.g., benzoyl in compound 8 ) appear at higher wavenumbers (~1670–1735 cm⁻¹).
  • $^1$H-NMR signals for the enolic proton (δ 5.7–6.3 ppm) confirm conjugation, with aromatic or cyclohexyl protons influencing chemical shifts.

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